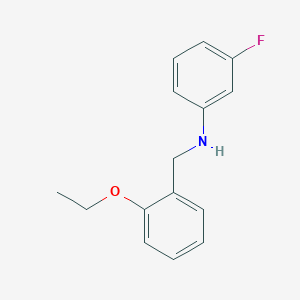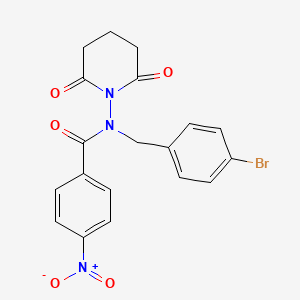![molecular formula C15H28N2O2 B4987772 2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4987772.png)
2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-T-7 has gained popularity in recent years due to its potent psychedelic effects, and it has been used in scientific research to study its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of 2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. It binds to serotonin receptors and activates them, leading to an increase in serotonin levels in the brain. This increase in serotonin is thought to be responsible for the drug's psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol include altered perception, mood, and thought processes. It produces visual and auditory hallucinations, changes in sensory perception, and an altered sense of time and space. It also produces feelings of euphoria, empathy, and emotional openness. The physiological effects include increased heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
The advantages of using 2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol in lab experiments include its potent psychedelic effects and its ability to produce consistent results. It has also been used in studies to investigate the effects of psychoactive drugs on the brain and to study the neurochemical mechanisms of addiction. The limitations of using 2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol in lab experiments include the complexity of its synthesis method and the potential for adverse effects on human subjects.
将来の方向性
For research on 2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol include further investigation into its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. It may also be used to study the neurochemical mechanisms of addiction and to develop new treatments for substance abuse disorders. Additionally, more research is needed to understand the long-term effects of 2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol on the brain and the potential risks associated with its use.
合成法
The synthesis of 2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol involves several chemical reactions, including the condensation of 3-cyclohexen-1-ylmethanol with piperazine, followed by the addition of ethylene oxide. The final product is obtained after purification and isolation steps. The synthesis method is complex and requires specialized knowledge and equipment, making it challenging for non-experts to produce the drug.
科学的研究の応用
2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications. It has shown promising results in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, it has been used to study the neurochemical mechanisms of addiction and the effects of psychoactive drugs on the brain.
特性
IUPAC Name |
2-[2-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c18-11-13-19-12-10-16-6-8-17(9-7-16)14-15-4-2-1-3-5-15/h1-2,15,18H,3-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOUCMCAUHLOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4987700.png)
![3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4987704.png)
![5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987705.png)


![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4987722.png)
![3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4987723.png)
![3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4987731.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987741.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B4987751.png)
![7-amino-5-(2-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4987756.png)
![2-iodo-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4987764.png)

